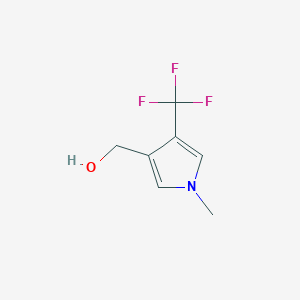
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol is a compound that features a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry or the use of automated synthesis platforms. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For example, compounds containing the trifluoromethyl group have been shown to affect various biological processes, such as enzyme inhibition or receptor binding . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant, which contains a trifluoromethyl group.
Pexidartinib: A kinase inhibitor used in the treatment of certain cancers, also featuring a trifluoromethyl group.
Uniqueness
What sets [1-Methyl-4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol apart from similar compounds is its specific structure and the presence of both a trifluoromethyl group and a hydroxyl group on the pyrrole ring
Properties
Molecular Formula |
C7H8F3NO |
|---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
[1-methyl-4-(trifluoromethyl)pyrrol-3-yl]methanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-2-5(4-12)6(3-11)7(8,9)10/h2-3,12H,4H2,1H3 |
InChI Key |
HKVWDZCOULRPAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






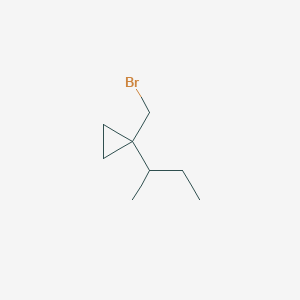
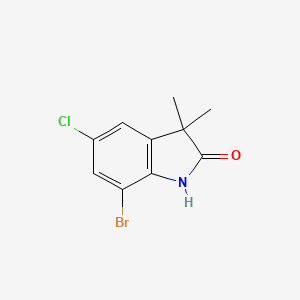


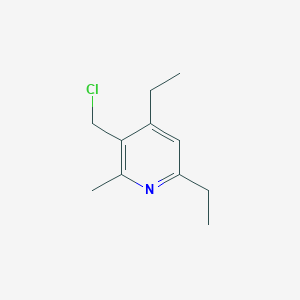
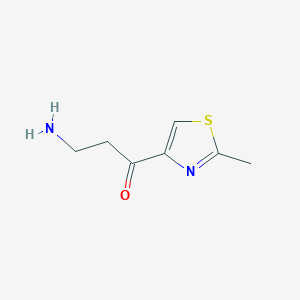

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B15256115.png)


